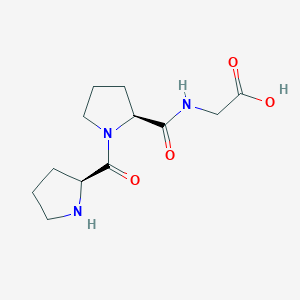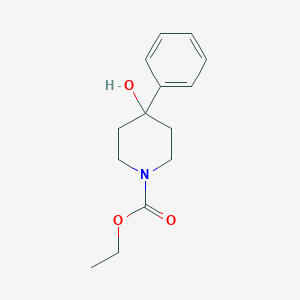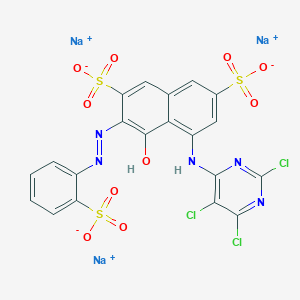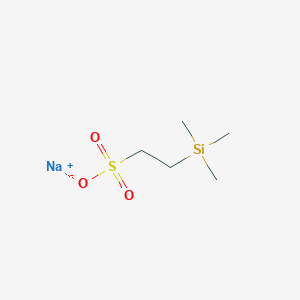![molecular formula C8H18BrNO2 B103082 Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide CAS No. 16332-26-6](/img/structure/B103082.png)
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide, also known as TPEA, is a quaternary ammonium compound that is widely used in scientific research. It is a water-soluble, cationic surfactant that possesses a positively charged nitrogen atom. TPEA is commonly used as a phase transfer catalyst, and it is also used in the synthesis of various chemicals.
作用機序
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. It does this by forming a complex with the reactant, which allows it to dissolve in the solvent of the other phase. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is also known to act as a surfactant, reducing the surface tension of liquids and allowing for better mixing.
生化学的および生理学的効果
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antiviral activity against herpes simplex virus type 1. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been shown to cause membrane damage in bacteria, leading to cell death. It has also been found to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide as a phase transfer catalyst is that it is highly effective and can be used in small quantities. It is also relatively inexpensive and easy to obtain. However, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is known to be toxic and should be handled with care. It can also cause irritation to the skin and eyes.
将来の方向性
There are numerous future directions for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in scientific research. One area of interest is the development of new catalysts based on Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide. Another area of interest is the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is potential for the use of Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide in the development of new antimicrobial agents. Overall, Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide is a versatile compound with numerous applications in scientific research, and its potential for future use is vast.
合成法
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide can be synthesized through the reaction between 2-bromoethyl propionate and trimethylamine. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学的研究の応用
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has numerous applications in scientific research. It is commonly used as a phase transfer catalyst in organic synthesis. It is also used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide has been used in the preparation of chiral compounds, and it has been found to be an effective catalyst in asymmetric synthesis.
特性
CAS番号 |
16332-26-6 |
|---|---|
製品名 |
Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide |
分子式 |
C8H18BrNO2 |
分子量 |
240.14 g/mol |
IUPAC名 |
trimethyl(2-propanoyloxyethyl)azanium;bromide |
InChI |
InChI=1S/C8H18NO2.BrH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
UTLQQOHOKLDRSX-UHFFFAOYSA-M |
SMILES |
CCC(=O)OCC[N+](C)(C)C.[Br-] |
正規SMILES |
CCC(=O)OCC[N+](C)(C)C.[Br-] |
その他のCAS番号 |
16332-26-6 |
同義語 |
trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



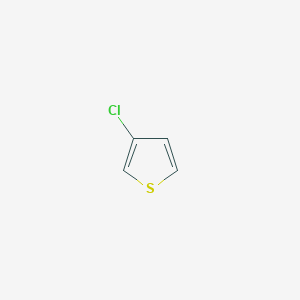
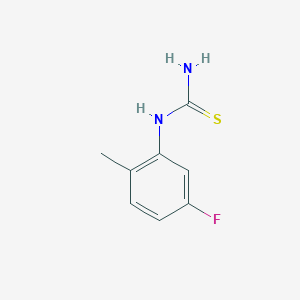
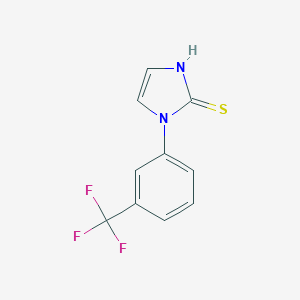
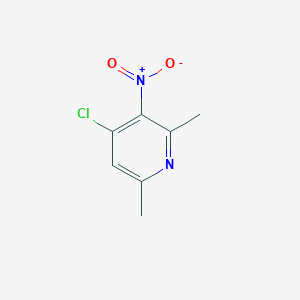
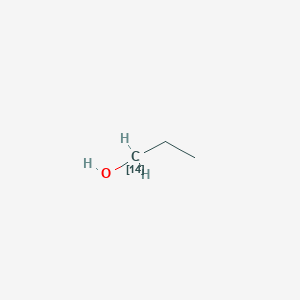
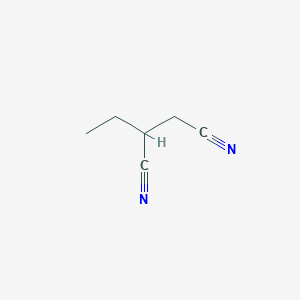
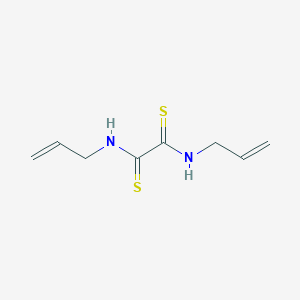
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
